molecular formula C15H10FN B14180001 8-(4-Fluorophenyl)quinoline CAS No. 849416-79-1

8-(4-Fluorophenyl)quinoline

Cat. No.: B14180001
CAS No.: 849416-79-1
M. Wt: 223.24 g/mol
InChI Key: HKUZDMVANDXUSM-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-fluorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. The presence of the fluorine atom enhances its biological activity and chemical stability, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Fluorophenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate aldehyde under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an arylamine in the presence of a base.

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. This method involves the coupling of 4-bromoquinoline with a boronic acid derivative of 4-fluorophenyl under palladium catalysis. The reaction conditions are optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-(4-Fluorophenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

8-(4-Fluorophenyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Fluorophenyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to potent biological effects. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)quinoline
  • 4-(4-Fluorophenyl)quinoline
  • 6-(4-Fluorophenyl)quinoline

Comparison: 8-(4-Fluorophenyl)quinoline is unique due to the position of the fluorophenyl group on the quinoline ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, it often exhibits higher potency and selectivity in biological assays, making it a preferred choice in drug development .

Properties

CAS No.

849416-79-1

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

8-(4-fluorophenyl)quinoline

InChI

InChI=1S/C15H10FN/c16-13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H

InChI Key

HKUZDMVANDXUSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)N=CC=C2

Origin of Product

United States

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